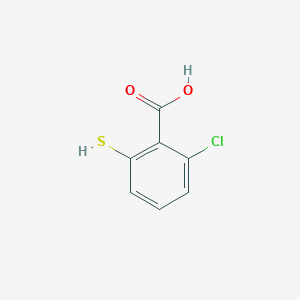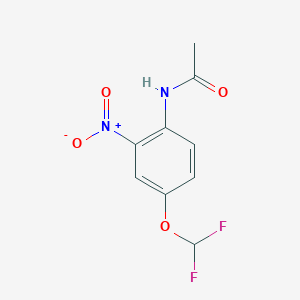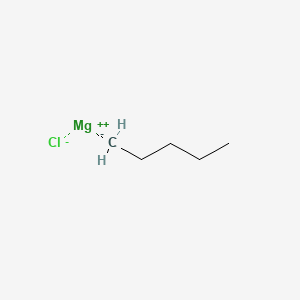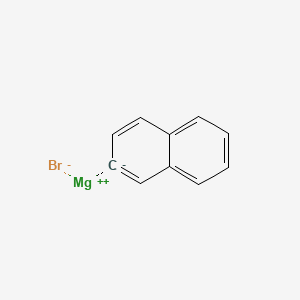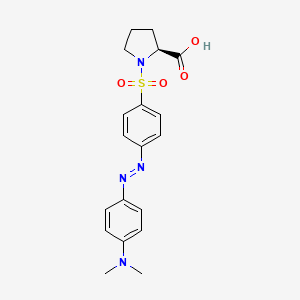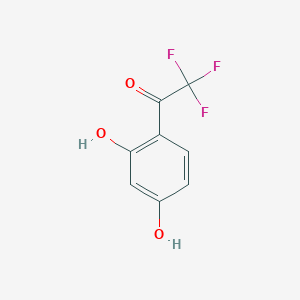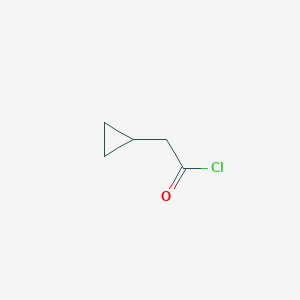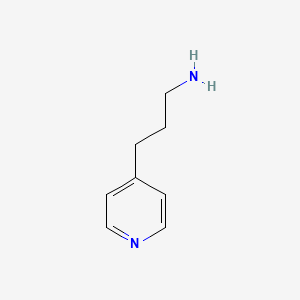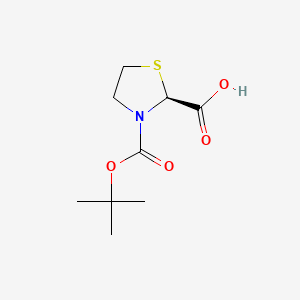![molecular formula C10H10ClN3O2 B1591586 4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯 CAS No. 427878-41-9](/img/structure/B1591586.png)
4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯
描述
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the CAS Number: 427878-41-9 . It has a molecular weight of 239.66 . The compound is a yellow solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.66 . It is a yellow solid and is stored at temperatures between 0-8°C .
科学研究应用
合成和结构表征
4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯一直是合成和表征新型化合物研究的主题。例如,一项研究集中于从 3-甲基-2-氰基吡咯-4-甲酸乙酯通过多步工艺合成相关化合物 4-(氮丙啶-1-基)-5-甲基吡咯并[1,2-f][1,2,4]三嗪-6-甲酸乙酯。中间体和目标产物的结构使用核磁共振和傅里叶变换红外光谱等各种分析技术进行表征 (Wan-Fen Lil, 2015)。
潜在的 PET 成像示踪剂
该化合物已被研究其在正电子发射断层扫描 (PET) 成像中的潜力。一项研究合成了 4-(苯基氨基)-吡咯并[2,1-f][1,2,4]三嗪的碳-11 标记衍生物,作为 p38α 丝裂原活化蛋白激酶成像的潜在 PET 示踪剂。这项研究突出了该化合物在诊断成像和靶向治疗中的潜力 (Min Wang, Mingzhang Gao, & Q. Zheng, 2014)。
针对癌细胞的抗增殖活性
研究还探索了吡咯并[2,1-f][1,2,4]三嗪衍生物对人肿瘤细胞的抗增殖活性。一项研究合成了各种衍生物并评估了它们对 A431 细胞的抑制作用。发现向吡咯并三嗪核心引入特定的结构部分可以增强抗增殖活性,表明该化合物在开发新型抗肿瘤剂中的潜力 (Yaling Zhang et al., 2018)。
安全和危害
属性
IUPAC Name |
ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMADRWWQDVUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592050 | |
| Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
427878-41-9 | |
| Record name | Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



